molecular formula C19H18O3 B5841411 7-(benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one

7-(benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5841411
M. Wt: 294.3 g/mol
InChI Key: COLCQNKXSNUUJH-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a benzyloxy group at the 7th position and three methyl groups at the 3rd, 4th, and 8th positions on the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,8-trimethyl-2H-chromen-2-one.

    Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with benzyl bromide in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

  • Using continuous flow reactors to enhance reaction efficiency.
  • Employing automated systems for precise control of reaction conditions.
  • Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3,4,8-trimethyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-12-13(2)19(20)22-18-14(3)17(10-9-16(12)18)21-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLCQNKXSNUUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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